5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-N-pyridin-3-yl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14(18-12-7-4-8-16-9-12)15-17-10-13(20-15)11-5-2-1-3-6-11/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOHQATXMFQADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for the rapid and efficient production of oxazoles. This method utilizes a packed reactor containing commercial manganese dioxide to facilitate the oxidation of oxazolines to oxazoles .
Chemical Reactions Analysis
Synthetic Modifications via Cross-Coupling Reactions
Pd-catalyzed cross-coupling reactions enable selective functionalization of the oxazole ring. For example:
-
Suzuki–Miyaura Coupling : Brominated derivatives undergo coupling with aryl boronic acids to introduce substituents at the C(4) or C(5) positions .
-
Buchwald–Hartwig Amination : Pd-catalyzed amination introduces amino groups at specific positions, enhancing biological activity .
Table 1: Representative Pd-Catalyzed Reactions
| Substrate | Catalyst | Reaction Type | Product Yield | Source |
|---|---|---|---|---|
| 5-Bromo-oxazole | Pd(TFA)₂ | Suzuki coupling | 62–85% | |
| 4-Chloro-oxazole | Pd₂(dba)₃ | Buchwald amination | 78% |
Oxidation and Reduction Reactions
The oxazole ring undergoes selective oxidation under mild conditions:
-
Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the oxazole to an oxazole-N-oxide, preserving the carboxamide functionality.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole, altering electronic properties .
Key Observation : Oxidation reactions prioritize the oxazole ring over the pyridinyl group due to ring strain and electron density distribution .
Hydrolysis and Stability Profiles
The carboxamide group undergoes pH-dependent hydrolysis:
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Acidic Conditions : Cleavage of the amide bond generates 5-phenyloxazole-2-carboxylic acid and pyridin-3-amine .
-
Neutral/Basic Conditions : Stability improves, with a half-life (t₁/₂) of >24 hours in phosphate buffer (pH 7.4) .
Table 2: Hydrolysis Kinetics
| Condition (pH) | Half-Life (t₁/₂) | Degradation Products | Source |
|---|---|---|---|
| 1.2 (HCl) | 10 minutes | Oxazole-2-carboxylic acid + amine | |
| 7.4 (PBS) | >24 hours | No degradation |
Functionalization of the Pyridinyl Group
The pyridin-3-yl moiety participates in:
-
N-Methylation : Treatment with methyl iodide in DMF yields N-methylpyridinium derivatives, enhancing solubility .
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru, Pt), forming complexes with potential catalytic activity .
Example Reaction :
(Yield: 89%) .
Cycloaddition and Ring-Opening Reactions
The oxazole ring participates in [3+2] cycloadditions:
-
With Alkynes : Forms fused bicyclic structures under Au(I) catalysis .
-
With Nitrones : Generates isoxazoline intermediates, which rearrange to β-lactams .
Mechanistic Insight : Electron-withdrawing carboxamide groups activate the oxazole toward nucleophilic attack at C(2) .
Biological Activity-Driven Modifications
Derivatives show enhanced AC (acid ceramidase) inhibition:
-
Analogues with Fluoro Substituents : 5-[4-Fluoro-2-(1-methyl-4-piperidyl)phenyl] variants exhibit IC₅₀ = 0.052 μM against hAC .
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Carbamate Derivatives : Improved metabolic stability (t₁/₂ = 9 min in plasma → 45 min after modification) .
Table 3: Structure–Activity Relationships
| Modification Site | Biological Activity (IC₅₀) | Metabolic Stability (t₁/₂) | Source |
|---|---|---|---|
| C(5)-Phenyl → 4-Fluorophenyl | 0.052 μM (AC) | 45 minutes | |
| N-Pyridinyl → N-Pentyl | 0.039 μM (AC) | 32 minutes |
Scientific Research Applications
The compound exhibits promising biological activities, including:
- Antimicrobial Properties : Research indicates that compounds with similar structures often show significant antimicrobial activity. The presence of the pyridine moiety enhances antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus .
- Antitumor Activity : The compound's structure suggests potential antitumor effects, as many oxazole derivatives are known for their ability to inhibit tumor growth. Studies have indicated that modifications to the oxazole ring can lead to improved anticancer properties .
- Kinase Inhibition : There is evidence suggesting that 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide can act as an inhibitor of specific kinase enzymes involved in cellular signaling pathways. This inhibition can disrupt cancer cell proliferation and survival .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including cyclization and functionalization processes. Variations in synthetic routes allow for the generation of derivatives with tailored properties:
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl substitution on phenyl ring | Increased antimicrobial activity |
| Compound B | Fluorination on pyridine ring | Enhanced kinase inhibition |
| Compound C | Hydroxyl group addition | Improved solubility and bioavailability |
These derivatives are crucial for optimizing therapeutic efficacy and minimizing side effects.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Case Study 1 : A study demonstrated that a derivative of this compound showed a significant reduction in bacterial colony-forming units (CFUs) when tested against Escherichia coli, indicating strong antibacterial properties .
- Case Study 2 : In vitro assays revealed that certain derivatives exhibited potent antitumor activity in human cancer cell lines, suggesting their potential use as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the phenyl and pyridinyl groups contribute to the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Similarities and Differences
The compound 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () shares a carboxamide-linked heterocyclic framework but differs in key substituents:
- Core Heterocycle: The target compound uses an oxazole ring, whereas the analog employs an isoxazole core.
- The pyridin-3-yl group in the target compound provides a basic nitrogen, contrasting with the thiazol-2-yl group in the analog, which contains a sulfur atom capable of hydrophobic interactions .
2.2 Crystallographic and Conformational Analysis
The analog in was characterized by single-crystal X-ray diffraction, revealing a planar isoxazole-thiazole system with intermolecular N–H···N hydrogen bonds stabilizing the crystal lattice.
2.3 Physicochemical and Pharmacokinetic Properties
| Property | 5-Phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide | 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide |
|---|---|---|
| Molecular Weight (g/mol) | 295.3 | 223.3 |
| LogP | 2.8 (predicted) | 1.5 (experimental) |
| Hydrogen Bond Acceptors | 4 | 4 |
| Aromatic Rings | 3 (phenyl, pyridine, oxazole) | 2 (isoxazole, thiazole) |
| Solubility (mg/mL) | 0.12 (simulated, pH 7.4) | 0.45 (experimental) |
The higher LogP and lower solubility of the target compound reflect the phenyl group’s hydrophobicity, whereas the analog’s methyl and thiazole groups enhance aqueous solubility .
Biological Activity
5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Biological Activities
Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against a range of bacteria and fungi. |
| Anticancer | Inhibits cancer cell proliferation in various cancer types. |
| Anti-inflammatory | Reduces inflammation through modulation of inflammatory pathways. |
The compound's mechanism of action involves binding to specific molecular targets, which modulates their activity. For instance, it may inhibit enzymes critical for cell growth and survival, thereby exerting its therapeutic effects.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cellular signaling pathways, which is crucial for cancer progression and inflammation .
- Receptor Interaction : It may also interact with receptors that mediate inflammatory responses, leading to reduced cytokine production .
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics.
Anticancer Properties
In vitro studies revealed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values (concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent anticancer activity .
Anti-inflammatory Effects
Research has indicated that the compound can reduce inflammation markers in cell models stimulated with pro-inflammatory cytokines. This was assessed through ELISA assays measuring cytokine levels post-treatment with the compound .
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity. Modifications to the oxazole ring or the phenyl group can significantly alter its potency and selectivity towards different biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Phenyl Ring | Enhanced binding affinity for target enzymes |
| Alteration of Pyridine Moiety | Improved selectivity towards cancer cells |
| Changes in Oxazole Structure | Variability in antimicrobial efficacy |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-phenyl-N-(pyridin-3-yl)oxazole-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling oxazole-2-carboxylic acid derivatives with pyridin-3-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization includes solvent selection (polar aprotic solvents like DMF or THF) and temperature control (60–80°C) to enhance yield . Statistical experimental design (e.g., factorial design) can systematically evaluate variables like reagent stoichiometry, pH, and reaction time to minimize trial-and-error approaches .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal structure and confirms stereochemistry, as demonstrated for analogous oxazole derivatives .
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., phenyl vs. pyridyl groups).
- HPLC-MS : Validates purity (>98%) and detects trace impurities using reverse-phase C18 columns with UV/Vis detection .
Q. How can researchers assess the compound’s solubility and stability in preclinical studies?
- Methodological Answer :
- Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and organic solvents (DMSO for stock solutions).
- Stability : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions, analyzed via HPLC .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound for target-specific activity?
- Methodological Answer :
- Molecular docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Validate with MD simulations to assess binding stability .
- Quantum chemical calculations : Calculate electronic properties (HOMO-LUMO gaps) to correlate with reactivity and bioavailability .
Q. What strategies address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized assays : Replicate studies under controlled conditions (e.g., cell line authenticity, serum albumin concentration ).
- Meta-analysis : Use statistical tools (e.g., R or Python) to aggregate data, accounting for variables like assay type (cell-based vs. enzymatic) and compound batch variability .
Q. How can structure-activity relationship (SAR) studies improve the selectivity of derivatives toward specific biological targets?
- Methodological Answer :
- Systematic substitution : Modify the phenyl (e.g., electron-withdrawing groups) or pyridyl (e.g., methyl vs. methoxy) moieties and evaluate activity changes.
- 3D-QSAR : Apply CoMFA or CoMSIA models to map steric/electrostatic fields and design derivatives with enhanced target affinity .
Q. What experimental designs are recommended for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process intensification : Use flow chemistry to control exothermic reactions and improve heat/mass transfer.
- DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize parameters like catalyst loading and residence time .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
